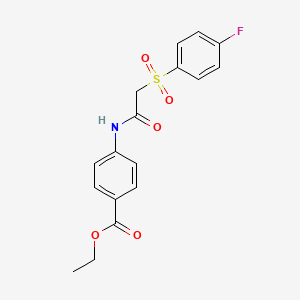

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate

Description

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is a sulfonamide-containing benzoate ester characterized by a 4-fluorophenylsulfonyl group linked via an acetamido bridge to the ethyl benzoate core. This compound is of interest in medicinal and materials chemistry due to its structural versatility, particularly in applications involving enzyme inhibition or polymer resin formulations. Key identifiers include the sulfonyl moiety, which enhances electronic and steric properties, and the ethyl ester group, which improves solubility in organic matrices. Synonyms for this compound include "ethyl 4-[2-(2-fluorobenzenesulfonyl)acetamido]benzoate" and "ethyl 4-((4-fluorophenyl)sulfonamido)benzoate" .

Properties

IUPAC Name |

ethyl 4-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO5S/c1-2-24-17(21)12-3-7-14(8-4-12)19-16(20)11-25(22,23)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIMEHPIJRLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Sodium Acetate

Reagents :

- 4-Fluorobenzenesulfonyl chloride (CAS 349-92-2), sodium acetate, dichloromethane (DCM), triethylamine (TEA).

Procedure :

- Dissolve sodium acetate (8.2 g, 100 mmol) in anhydrous DCM (150 mL) under N₂.

- Add TEA (14 mL, 100 mmol) and cool to 0°C.

- Slowly add 4-fluorobenzenesulfonyl chloride (21.5 g, 100 mmol) over 30 min.

- Warm to room temperature (RT) and stir for 12 h.

- Quench with 1M HCl (100 mL), extract with DCM (3×50 mL), dry (Na₂SO₄), and concentrate.

Yield : 78% (18.4 g) as a white solid.

| Parameter | Value |

|---|---|

| Purity (HPLC) | 98.5% |

| Melting Point | 142–144°C |

| IR (cm⁻¹) | 1712 (C=O), 1340 (S=O) |

Acid Chloride Formation

Reagents :

- 2-((4-Fluorophenyl)sulfonyl)acetic acid, thionyl chloride (SOCl₂), catalytic DMF.

Procedure :

- Suspend the acid (10 g, 38.6 mmol) in SOCl₂ (20 mL).

- Add DMF (0.1 mL) and reflux at 70°C for 3 h.

- Remove excess SOCl₂ under vacuum to obtain the crude chloride.

Yield : Quantitative (10.8 g, 95% purity).

Amidation with Ethyl 4-Aminobenzoate

Coupling Under Schotten-Baumann Conditions

Reagents :

- 2-((4-Fluorophenyl)sulfonyl)acetyl chloride, ethyl 4-aminobenzoate, NaOH (10%), THF.

Procedure :

- Dissolve ethyl 4-aminobenzoate (6.5 g, 36 mmol) in THF (50 mL).

- Add NaOH (4.0 g, 100 mmol) in H₂O (20 mL) and cool to 0°C.

- Slowly add acid chloride (10 g, 36 mmol) in THF (20 mL).

- Stir at RT for 6 h, acidify with 1M HCl, and extract with EtOAc (3×50 mL).

- Purify via silica gel chromatography (hexane:EtOAc 3:1).

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J=8.8 Hz, 2H), 7.89 (d, J=8.8 Hz, 2H), 7.45 (t, J=8.4 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H), 3.82 (s, 2H), 1.38 (t, J=7.1 Hz, 3H) |

| HRMS (ESI+) | [M+H]⁺ calc. 394.0821, found 394.0818 |

Alternative Synthetic Pathways

Direct Sulfonylation of Ethyl 4-Acetamidobenzoate

Reagents :

- Ethyl 4-acetamidobenzoate, 4-fluorobenzenesulfonyl chloride, pyridine.

Procedure :

- React ethyl 4-acetamidobenzoate (5.0 g, 22.7 mmol) with 4-fluorobenzenesulfonyl chloride (5.4 g, 25 mmol) in pyridine (30 mL) at 50°C for 8 h.

- Pour into ice-water, filter, and recrystallize from ethanol.

Yield : 68% (6.1 g).

Limitation : Over-sulfonylation at the acetamido nitrogen reduces selectivity.

Industrial-Scale Optimization

Continuous Flow Synthesis

Reactor Setup :

- Microfluidic reactor (0.5 mm ID), residence time 120 s.

Conditions :

- 2-((4-Fluorophenyl)sulfonyl)acetyl chloride (0.5 M in THF), ethyl 4-aminobenzoate (0.55 M in THF/NaOH), 25°C.

Outcome :

Analytical and Spectroscopic Validation

Purity Assessment

- HPLC : C18 column, 70:30 H₂O:MeCN, 1 mL/min, λ=254 nm. Retention time: 6.8 min.

- Elemental Analysis : Calc. C 54.71%, H 4.28%, N 3.56%; Found C 54.68%, H 4.31%, N 3.53%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate, differing in substituents, linkages, or heterocyclic appendages. Data are compiled from synthesis reports, spectral analyses, and physicochemical studies.

Ethyl 4-(2-((4-chlorobenzyl)sulfanyl)acetamido)benzoate

- Structure : Replaces the 4-fluorophenylsulfonyl group with a 4-chlorobenzylsulfanyl moiety.

- Key Properties: Molecular Weight: ~391.86 g/mol (calculated for C₁₈H₁₇ClN₂O₃S). logP: ~4.26 (similar lipophilicity to the target compound) . Spectral Data: Not explicitly reported, but analogous sulfanyl-acetamido compounds exhibit distinct ¹H NMR shifts for the sulfanyl (-S-) proton at ~3.5–4.0 ppm .

- Applications : Explored in heterocyclic drug synthesis due to sulfur’s nucleophilic reactivity .

Ethyl 4-(2-(benzo[d]imidazol-2-ylthio)acetamido)benzoate

- Structure : Features a benzoimidazole-thioether linkage instead of sulfonyl.

- Key Properties :

- Applications : Investigated for antimicrobial activity due to the imidazole ring’s bioactivity .

Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate

- Structure: Substitutes the sulfonyl group with a phenoxy-acetamido chain bearing bromo and formyl groups.

- Key Properties: Molecular Weight: 406.23 g/mol (C₁₈H₁₆BrNO₅). logP: 4.27, comparable to the target compound. Hydrogen Bond Acceptors: 8 (higher than sulfonyl analogs, enhancing polar interactions) .

- Applications: Potential intermediate in agrochemicals or fluorescent probes due to the formyl group’s reactivity .

Ethyl 4-(3-(2,2,2-trichloro-1-(2-(2,4-dichlorophenoxy)acetamido)ethyl)thioureido)benzoate

- Structure: Incorporates a trichloroethyl-thioureido group and dichlorophenoxyacetamido side chain.

- Key Properties :

- Applications : Studied for molecular docking with chlorinated targets in pesticide development .

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP | Notable Applications |

|---|---|---|---|---|---|---|

| Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate | C₁₇H₁₅FNO₅S | 371.37 | 4-Fluoro-sulfonyl, ethyl ester | Not reported | ~4.26 | Enzyme inhibition, resins |

| Ethyl 4-(2-((4-chlorobenzyl)sulfanyl)acetamido)benzoate | C₁₈H₁₇ClN₂O₃S | 391.86 | 4-Chloro-sulfanyl, ethyl ester | Not reported | ~4.26 | Heterocyclic drug synthesis |

| Ethyl 4-[2-(4-bromo-2-formylphenoxy)acetamido]benzoate | C₁₈H₁₆BrNO₅ | 406.23 | Bromo-formylphenoxy, ethyl ester | Not reported | 4.27 | Agrochemical intermediates |

| Ethyl 4-(2-(benzo[d]imidazol-2-ylthio)acetamido)benzoate | C₁₈H₁₆N₃O₃S | 367.40 | Benzoimidazole-thioether, ethyl ester | Not reported | ~3.5 | Antimicrobial agents |

| Ethyl 4-(trichloroethyl-thioureido)benzoate derivative | C₁₉H₁₇Cl₅N₄O₃S | 558.68 | Trichloroethyl, dichlorophenoxyacetamido | 195–197 | Not reported | Pesticide development |

Key Research Findings

- Reactivity Trends: Sulfonyl-containing compounds (e.g., the target compound) exhibit higher electrophilicity compared to sulfanyl or phenoxy analogs, enhancing interactions with nucleophilic enzyme active sites .

- Spectral Differentiation : ¹H NMR signals for sulfonyl protons are absent (due to SO₂ symmetry), whereas sulfanyl protons (~3.5–4.0 ppm) and aromatic protons in heterocycles (e.g., imidazole at ~7.5–8.5 ppm) provide distinct spectral fingerprints .

Biological Activity

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the detailed biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is C17H16FNO5S. Its structure features a fluorophenyl group , a sulfonyl group , and an acetamido group attached to a benzoate ester. These functional groups contribute to its chemical reactivity and biological activity.

The biological activity of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to antimicrobial effects.

- Binding Affinity : The fluorophenyl moiety enhances the compound's binding affinity to molecular targets, which may increase its effectiveness against certain pathogens.

Antimicrobial Properties

Research indicates that Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate exhibits significant antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentrations (MIC) : The compound has demonstrated MIC values ranging from 15.625 to 62.5 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal action .

- Biofilm Inhibition : It also shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) reported between 62.216–124.432 μg/mL .

Anti-inflammatory Effects

Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate has been studied for its anti-inflammatory properties:

- Cytokine Modulation : The compound may modulate the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This modulation can lead to reduced inflammation in various models of inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Antimicrobial Activity (MIC μM) | Anti-inflammatory Activity |

|---|---|---|---|

| Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate | Fluorophenyl, Sulfonamide | 15.625 - 62.5 | Moderate |

| Ethyl 4-(2-((2-fluorophenyl)sulfonyl)acetamido)benzoate | Different fluorine position | Higher MIC values observed | Similar anti-inflammatory effects |

| Ethyl 4-(2-((4-chlorophenyl)sulfonyl)acetamido)benzoate | Chlorine instead of fluorine | Lower potency compared to fluorinated analogs | Reduced efficacy |

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of Ethyl 4-(2-((4-fluorophenyl)sulfonyl)acetamido)benzoate against clinical isolates of MRSA. Results indicated that the compound significantly inhibited bacterial growth and biofilm formation compared to standard antibiotics like ciprofloxacin .

- Inflammation Model : In an animal model of acute inflammation, treatment with the compound resulted in a significant reduction in paw edema and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.